3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1630905-12-2
VCID: VC2978576
InChI: InChI=1S/C10H16BrN3O2/c1-7(2)16-10-12-9(11)13-14(10)8-5-3-4-6-15-8/h7-8H,3-6H2,1-2H3
SMILES: CC(C)OC1=NC(=NN1C2CCCCO2)Br
Molecular Formula: C10H16BrN3O2
Molecular Weight: 290.16 g/mol

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

CAS No.: 1630905-12-2

Cat. No.: VC2978576

Molecular Formula: C10H16BrN3O2

Molecular Weight: 290.16 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole - 1630905-12-2

Specification

CAS No. 1630905-12-2
Molecular Formula C10H16BrN3O2
Molecular Weight 290.16 g/mol
IUPAC Name 3-bromo-1-(oxan-2-yl)-5-propan-2-yloxy-1,2,4-triazole
Standard InChI InChI=1S/C10H16BrN3O2/c1-7(2)16-10-12-9(11)13-14(10)8-5-3-4-6-15-8/h7-8H,3-6H2,1-2H3
Standard InChI Key AKNZQSKHHKRCLA-UHFFFAOYSA-N
SMILES CC(C)OC1=NC(=NN1C2CCCCO2)Br
Canonical SMILES CC(C)OC1=NC(=NN1C2CCCCO2)Br

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a synthetic organic compound with established identification parameters that facilitate its cataloging and research applications. The compound is registered under CAS number 1630905-12-2, which serves as its unique identifier in chemical databases and literature. Alternative identification includes MDL number MFCD28367245, which provides another standardized reference point for researchers and manufacturers working with this compound . The molecular formula C₁₀H₁₆BrN₃O₂ represents its atomic composition, clearly indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in specific proportions .

Structural Isomerism and Related Compounds

The structural arrangement of 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole represents one specific isomeric form within a broader family of triazole derivatives. A notable structural relative is 3-bromo-5-isopropyl-1H-1,2,4-triazole (CAS: 141831-72-3), which differs in having an isopropyl rather than an isopropoxy group and lacking the tetrahydropyran protective group . This structural relationship highlights the significance of specific functional group modifications in creating compounds with potentially different chemical and biological properties, despite sharing a common heterocyclic core structure .

Physical and Chemical Properties

Molecular Descriptors and Computational Parameters

Computational chemistry data provides valuable insights into the potential behavior of this compound in various systems. The compound has a calculated topological polar surface area (TPSA) of 49.17, which is a parameter used to assess a molecule's ability to permeate cell membranes . The predicted partition coefficient (LogP) is 2.5269, suggesting moderate lipophilicity that balances water solubility and membrane permeability . Analysis of the molecular structure reveals 5 hydrogen bond acceptors and 0 hydrogen bond donors, along with 3 rotatable bonds that contribute to the compound's conformational flexibility . These molecular descriptors are summarized in Table 1.

Table 1: Molecular Descriptors of 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

PropertyValueSignificance
TPSA49.17Moderate membrane permeability potential
LogP2.5269Moderate lipophilicity
H-Bond Acceptors5Multiple sites for potential interactions
H-Bond Donors0Limited hydrogen donation capacity
Rotatable Bonds3Moderate conformational flexibility

Chemical Reactivity Patterns

Synthesis and Production Methods

Purification and Quality Control

The production of high-purity 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole for research purposes typically involves rigorous purification processes and quality control measures. Commercial suppliers report purity levels of 95% to ≥97%, indicating the stringent standards applied to this research compound . Purification methods likely include recrystallization, column chromatography, or other standard techniques used for organic compounds of similar complexity. Quality control typically involves analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis to confirm structural identity and assess purity levels .

ParameterSpecificationReference
CAS Number1630905-12-2
Molecular FormulaC₁₀H₁₆BrN₃O₂
Molecular Weight290.16 g/mol
Purity95% to ≥97%
Physical FormSolid
Storage RecommendationSealed, 2-8°C
CategoryDetailsGHS Code
Signal WordWarning-
GHS PictogramGHS07-
Hazard StatementsHarmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Key Precautionary StatementsWear protective equipmentP280
Avoid breathing dust/vaporsP261
IF IN EYES: Rinse cautiously with waterP305+P351+P338
Store in well-ventilated placeP403+P233

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole belongs to a broader family of triazole derivatives with varying substitution patterns. A notable structural analog is 3-bromo-5-isopropyl-1H-1,2,4-triazole (CAS: 141831-72-3), which differs in having a direct isopropyl group instead of an isopropoxy group and lacking the tetrahydropyran protecting group . This structural difference results in a lower molecular weight of 190.04 g/mol for the isopropyl analog compared to 290.16 g/mol for the isopropoxy-tetrahydropyran derivative . These structural differences likely impact various properties including solubility, reactivity, and potential biological activities.

Structure-Property Relationships

The specific substitution pattern of 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole contributes to its unique physicochemical profile compared to related triazole compounds. The presence of the tetrahydropyran protecting group at N-1 significantly alters the polarity and hydrogen-bonding capabilities compared to the unprotected triazole derivatives . The isopropoxy group at position 5 introduces greater steric bulk and lipophilicity than a simple isopropyl substituent . These structural features collectively influence properties such as solubility, membrane permeability, and potential binding interactions with biological targets, highlighting the importance of specific substitution patterns in modulating compound properties .

Functional Group Effects

The functional groups present in 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole confer specific reactivity patterns and properties that distinguish it from related compounds. The bromine substituent at position 3 serves as a potential site for nucleophilic substitution reactions, making this compound valuable for further synthetic modifications. The tetrahydropyran group functions as a protecting group for one nitrogen of the triazole ring, potentially allowing for selective reactions at other positions . The isopropoxy group introduces an ether linkage that affects the electron distribution in the triazole ring differently than a direct carbon-carbon bond would in an isopropyl analog . Table 4 presents a comparison of this compound with structurally related triazole derivatives.

Table 4: Comparison of 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazoleC₁₀H₁₆BrN₃O₂290.16 g/molIsopropoxy at C-5, THP at N-1
3-Bromo-5-isopropyl-1H-1,2,4-triazoleC₅H₈BrN₃190.04 g/molIsopropyl at C-5, unprotected N-1
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivativesVariousVariousIndazole core instead of triazole

Research Status and Future Directions

Current Research Applications

The current research applications of 3-Bromo-5-isopropoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole appear primarily focused on its potential as a synthetic intermediate or building block in organic chemistry. The compound's unique substitution pattern, featuring a bromine atom for potential further functionalization, makes it valuable for constructing more complex molecular structures with specific properties. Research suppliers explicitly categorize this compound for research use only, emphasizing its role in laboratory investigations rather than direct therapeutic applications . The compound's structural features suggest potential relevance in developing new triazole-based compounds with targeted properties for various applications in medicinal chemistry or materials science.

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